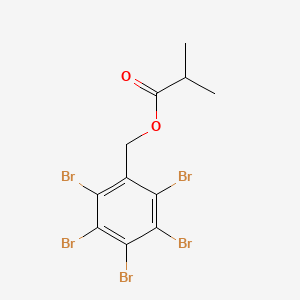
1-Aminohex-5-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminohex-5-en-3-ol is an organic compound with the molecular formula C6H13NO It is a versatile molecule featuring both an amino group and a hydroxyl group, making it a valuable intermediate in various chemical syntheses
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminohex-5-en-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-(but-3-en-1-yl)oxirane with ammonium hydroxide in acetonitrile at elevated temperatures. The reaction mixture is heated to 120°C for one hour, resulting in a high yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, are applied to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminohex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
1-Aminohex-5-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Aminohex-5-en-3-ol involves its functional groups interacting with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the hydroxyl group can engage in hydrogen bonding and act as a nucleophile. These interactions enable the compound to participate in diverse biochemical pathways and reactions .
Vergleich Mit ähnlichen Verbindungen
Hex-5-en-3-ol: Similar structure but lacks the amino group, making it less versatile in certain reactions.
1-Aminohex-3-en-2-ol: Another isomer with different positioning of functional groups, leading to varied reactivity and applications.
Uniqueness: 1-Aminohex-5-en-3-ol’s unique combination of an amino group, hydroxyl group, and a double bond provides it with distinct reactivity and versatility compared to its similar compounds. This makes it particularly valuable in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
194094-88-7 |
|---|---|
Molekularformel |
C6H13NO |
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
1-aminohex-5-en-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-3-6(8)4-5-7/h2,6,8H,1,3-5,7H2 |
InChI-Schlüssel |
JHRHOJSZAUBHLY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


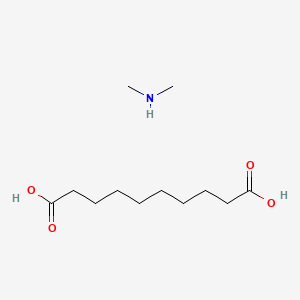
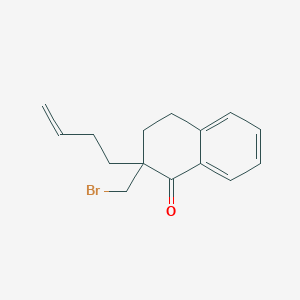
![2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]-](/img/structure/B15165661.png)
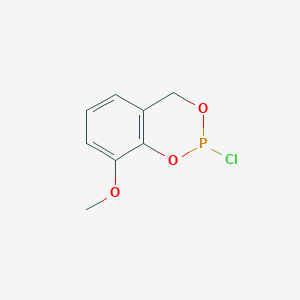
![3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B15165675.png)
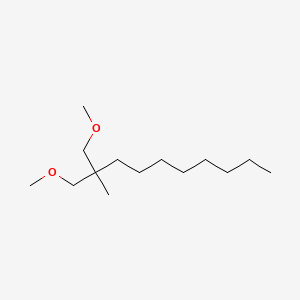
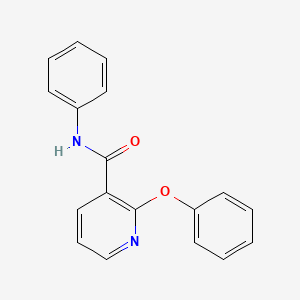
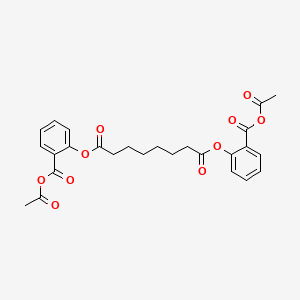
![N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide](/img/structure/B15165699.png)
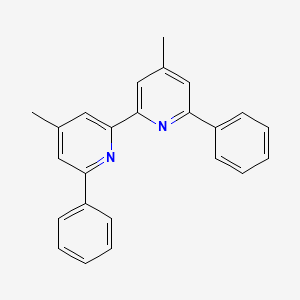
![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)

![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
